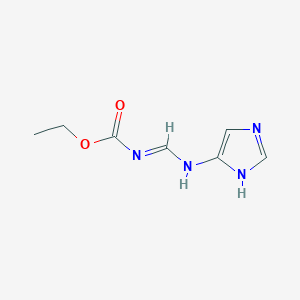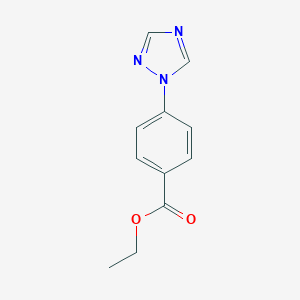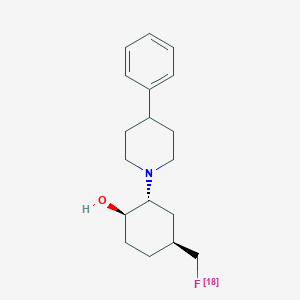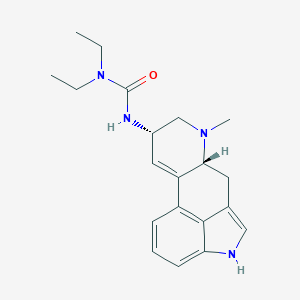
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate, also known as EIMC, is a chemical compound that has been widely studied for its potential applications in scientific research. EIMC is a versatile compound that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate in lab experiments is its versatility. It can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for the study of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate. One area of research that has shown promise is in the development of new treatments for cancer. Further studies are needed to fully understand its mechanism of action and to determine its potential efficacy as a cancer treatment. Other potential future directions include studying its effects on oxidative stress-related diseases and inflammatory diseases.
Synthesis Methods
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate can be synthesized using various methods, including the reaction of ethyl carbamate with imidazole-1-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of ethyl carbamate with 1,2-diaminobenzene in the presence of a reducing agent. Both methods have been shown to produce high yields of Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate.
Scientific Research Applications
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has been widely studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for cancer. Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further study.
properties
CAS RN |
145837-41-8 |
|---|---|
Product Name |
Ethyl (((1H-imidazol-5-yl)amino)methylene)carbamate |
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl N-[(E)-1H-imidazol-5-yliminomethyl]carbamate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)11-5-10-6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11,12) |
InChI Key |
LXHJNNVTAZALHT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/N=C/NC1=CN=CN1 |
SMILES |
CCOC(=O)NC=NC1=CN=CN1 |
Canonical SMILES |
CCOC(=O)N=CNC1=CN=CN1 |
synonyms |
Carbamic acid, [(1H-imidazol-4-ylamino)methylene]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)



![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
